molecular formula C13H14BrNO2S2 B296856 5-bromo-N-(4-isopropylphenyl)-2-thiophenesulfonamide

5-bromo-N-(4-isopropylphenyl)-2-thiophenesulfonamide

Cat. No. B296856
M. Wt: 360.3 g/mol
InChI Key: MMFRMJOFIZAVFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(4-isopropylphenyl)-2-thiophenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as BRD0705 and is primarily used in the development of new drugs and therapies. In

Scientific Research Applications

5-bromo-N-(4-isopropylphenyl)-2-thiophenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is in the development of new drugs and therapies. This compound has been found to be effective in inhibiting the activity of certain enzymes that are involved in the progression of various diseases such as cancer, diabetes, and inflammation.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-isopropylphenyl)-2-thiophenesulfonamide involves the inhibition of certain enzymes that are involved in the progression of various diseases. This compound has been found to be effective in inhibiting the activity of histone deacetylases (HDACs) which play a crucial role in the regulation of gene expression. By inhibiting the activity of HDACs, this compound can regulate the expression of genes that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
5-bromo-N-(4-isopropylphenyl)-2-thiophenesulfonamide has been found to have several biochemical and physiological effects. This compound has been found to be effective in inhibiting the growth and proliferation of cancer cells. It has also been found to be effective in reducing inflammation and improving insulin sensitivity in diabetic patients.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 5-bromo-N-(4-isopropylphenyl)-2-thiophenesulfonamide in lab experiments is its ability to inhibit the activity of HDACs. This makes it an effective tool for studying the role of HDACs in the regulation of gene expression. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions that can be explored in the field of scientific research using 5-bromo-N-(4-isopropylphenyl)-2-thiophenesulfonamide. One of the primary areas of research is in the development of new drugs and therapies that can target HDACs. This compound can also be used in the development of new diagnostic tools for various diseases. Another area of research is in the development of new synthetic methods for the production of this compound, which can improve its efficiency and reduce its toxicity.
Conclusion:
In conclusion, 5-bromo-N-(4-isopropylphenyl)-2-thiophenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been found to be effective in inhibiting the activity of certain enzymes that are involved in the progression of various diseases. While this compound has several advantages for use in lab experiments, its potential toxicity can limit its use in certain experiments. However, there are several future directions that can be explored in the field of scientific research using this compound, which can lead to the development of new drugs, therapies, and diagnostic tools for various diseases.

Synthesis Methods

The synthesis of 5-bromo-N-(4-isopropylphenyl)-2-thiophenesulfonamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-isopropylphenylamine with 5-bromo-2-chlorothiophene in the presence of a suitable base. The resulting product is then treated with sulfamic acid to obtain the final compound.

properties

Molecular Formula

C13H14BrNO2S2

Molecular Weight

360.3 g/mol

IUPAC Name

5-bromo-N-(4-propan-2-ylphenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C13H14BrNO2S2/c1-9(2)10-3-5-11(6-4-10)15-19(16,17)13-8-7-12(14)18-13/h3-9,15H,1-2H3

InChI Key

MMFRMJOFIZAVFB-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br

Canonical SMILES

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br

Origin of Product

United States

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